molecular formula C15H20N2O4 B014524 rac-trans 3'-Hydroxymethylnicotine Hemisuccinate CAS No. 1207282-59-4

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

Cat. No. B014524
M. Wt: 292.33 g/mol
InChI Key: CQTKSOUZGGAJEJ-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate often involves multi-step processes that may include electrophilic addition reactions, stereodivergent synthesis techniques, and the use of chiral templates for enantioselective formation. For instance, the stereodivergent synthesis of rac cis- and trans-4-hydroxyphosphopipecolic acids highlights the controlled reduction of carbonyl compounds to produce stereochemically diverse products (Morales-Solís et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds structurally related to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate can be elucidated through X-ray crystallography, NMR spectroscopy, and other analytical techniques. For example, the molecular structure of rac-2,3-dimercaptosuccinic acid was determined using single-crystal X-ray analysis, highlighting the importance of stereochemistry and molecular conformation in understanding chemical behavior (Fang & Fernaǹdo, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds demonstrate a wide range of reactivities and functionalities. Chemical synthesis often exploits these properties to introduce or modify functional groups, control stereochemistry, and build complex molecular architectures. For example, the base-promoted dehydration of rac.-trans-tetrahydro-6-hydroxy-4-[(2-(dimethylamino)ethyl]-7-(4-methoxyphenyl)-1,4-thiazepin-5(2H)-one showcases the reactivity of intermediate compounds in synthesizing target molecules (Mohacsi & O'brien, 1991).

Scientific Research Applications

  • Cerebral Blood Flow Improvement : 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been found to increase cerebral blood flow in rats. This compound improves blood flow in the carotid arteries and reduces the constrictor reaction to 5HT(2B/2C) receptor agonists, suggesting potential applications in treating cerebral pathologies (Gan'shina et al., 2011).

  • Role in Intracellular Signaling : RAC3, a novel member of the Rho family, is implicated in intracellular signaling and is regulated by Bcr. This points to its potential role in breast cancer, indicating the broader applications of rac-trans compounds in cancer research (Haataja et al., 1997).

  • Chemical Synthesis and Novel Compounds : The synthesis of rac. cis- and trans-1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline has been explored. These compounds are not identical to gigantine, indicating novel approaches in chemical synthesis (Grethe et al., 1967).

  • Oxidizing Agent Properties : Rac-2,3-dibromo-succinic acid is a strong oxidizing agent with high reactivity towards nitriles and amides, which could have implications in organic synthesis and material science (Bolte & Degen, 2000).

  • Cancer Therapy : Retinoids, including compounds similar to rac-trans 3'-Hydroxymethylnicotine Hemisuccinate, have shown potential in treating various cancers. They exhibit high response rates in acute promyelocytic leukemia and significant responses in cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992).

  • Heavy Metal Poisoning Antidote : Rac-DMSA shows potential as an effective antidote for heavy metal poisoning due to its unique conformation and higher solubility in aqueous solutions (Fang & Fernaǹdo, 1994).

  • Detection of β-Agonists : Carbon nitride nanotubes/ionic liquid nanocomposite effectively detects ractopamine, a dangerous β-agonist, with a linearity range and detection limit of 1.0 × 10^9-1.0 × 10^12 M (Mert et al., 2018).

Safety And Hazards

The safety data sheet for “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation3. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound3.


Future Directions

While I couldn’t find specific information on the future directions of “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate”, its use in the production of nicotine antibodies suggests potential applications in the development of new treatments for nicotine addiction2.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here. Always refer to the appropriate safety data sheets when handling chemicals and follow the guidelines provided by regulatory bodies.


properties

IUPAC Name

4-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-17-8-6-12(10-21-14(20)5-4-13(18)19)15(17)11-3-2-7-16-9-11/h2-3,7,9,12,15H,4-6,8,10H2,1H3,(H,18,19)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKSOUZGGAJEJ-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468456
Record name rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

CAS RN

1207282-59-4
Record name rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Reactant of Route 2
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Reactant of Route 3
Reactant of Route 3
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Reactant of Route 4
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Reactant of Route 5
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate
Reactant of Route 6
Reactant of Route 6
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate

Citations

For This Compound
6
Citations
Y Hu, H Zheng, W Huang, C Zhang - Human vaccines & …, 2014 - Taylor & Francis
… used in this study is rac-trans 3′-hydroxymethylnicotine hemisuccinate, which possesses a … In previous studies, rac-trans 3′-hydroxymethylnicotine hemisuccinate coupled to human …
Y Hu, H Zheng, W Huang… - … of Nanoparticle Based …, 2015 - search.proquest.com
A number of vaccines conjugating nicotine haptens with carrier proteins have been developed to combat nicotine caused tobacco dependence. Some vaccines, such as NicVAX®, …
Q Jiang, D Dai, H Li, DDY Chen - Analytica Chimica Acta, 2019 - Elsevier
… -3H-pyrazino[1,2-a]quinolin-3-yl)-2-methyl-2-butanol], M26 is C 18 H 30 O 2 (alfa-linolenic acid), M27 is C 15 H 20 N 2 O 4 (rac-trans-3′-hydroxymethylnicotine hemisuccinate). …
LC Smith, O George - Neuropharmacology, 2020 - Elsevier
The landscape of worldwide tobacco use is changing, with a decrease in traditional smoking and an exponential rise in electronic cigarette use. No new nicotine cessation …
B Xia, M Feng, G Xu, J Xu, S Li, X Chen… - Journal of Agricultural …, 2014 - ACS Publications
Tobacco samples of a same cultivar grown in different plantations in China were evaluated for their chemical compositions at different maturities for the first time. This was accomplished …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
Y Hu - 2015 - search.proquest.com
Cigarette smoking is prevalent worldwide and has consistently been the top preventable cause of many serious diseases. In recent years, nicotine vaccines that can induce production …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.